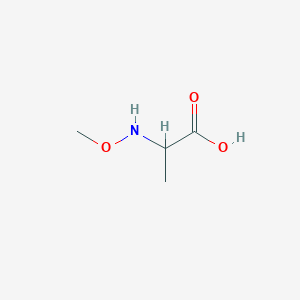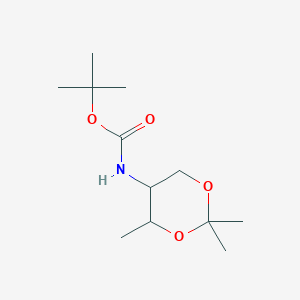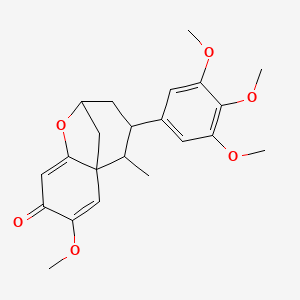![molecular formula C58H94O26 B12318419 [3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)
[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fulvotomentoside A is primarily isolated from natural sources, specifically the flowers of Lonicera fulvotomentosa The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound
Industrial Production Methods
Industrial production of Fulvotomentoside A involves large-scale extraction from Lonicera fulvotomentosa flowers. The process includes:
Harvesting: Collecting the flowers at their peak bloom.
Extraction: Using solvents like ethanol or methanol to extract the saponins.
Purification: Employing chromatographic methods such as high-performance liquid chromatography (HPLC) to isolate and purify Fulvotomentoside A.
Chemical Reactions Analysis
Types of Reactions
Fulvotomentoside A undergoes various chemical reactions, including:
Hydrolysis: Breaking down the glycosidic bonds to yield the aglycone and sugar moieties.
Oxidation: Introducing oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Adding hydrogen atoms to the molecule, which can modify its structure and function.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Hydrolysis: Produces the aglycone and sugar components.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, which may have different biological activities.
Scientific Research Applications
Fulvotomentoside A has a wide range of scientific research applications:
Chemistry: Studied for its unique chemical structure and potential to serve as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Fulvotomentoside A exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-17A (IL-17A).
Immunomodulatory: Enhances the expression of regulatory T cells, which play a crucial role in maintaining immune homeostasis.
Anti-tumor: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Fulvotomentoside A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O26/c1-24-34(64)37(67)41(71)48(77-24)83-46-44(81-47-40(70)35(65)27(62)21-75-47)28(63)22-76-51(46)80-33-11-12-54(4)31(55(33,5)23-61)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-50-43(73)39(69)45(30(20-60)79-50)82-49-42(72)38(68)36(66)29(19-59)78-49/h8,24,26-51,59-73H,9-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODCQSBZHQZMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1207.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)
![[14-(2-Hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate](/img/structure/B12318357.png)
![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)



![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)
![5-Methoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12318388.png)


![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
